molecular formula C17H20N4O3S B2525155 N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)-3-methylbenzenesulfonamide CAS No. 1797183-79-9

N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)-3-methylbenzenesulfonamide

Cat. No. B2525155
CAS RN: 1797183-79-9
M. Wt: 360.43
InChI Key: GJIWKAQMBGPLFJ-UHFFFAOYSA-N
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Description

Comprehensive Analysis of N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)-3-methylbenzenesulfonamide

The compound this compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities, including anticancer, antiviral, and anti-HIV properties. The compound is structurally related to several other compounds that have been synthesized and evaluated for their biological activities.

Synthesis Analysis

The synthesis of related pyrimidine derivatives typically involves multiple steps, including condensation reactions, chlorination, and further functionalization. For instance, the synthesis of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was achieved by condensing 3-methoxybenzoic acid with an intermediate that was prepared from methyl 3-aminothiophene-2-carboxylate through a series of reactions including condensation with urea and chlorination with phosphorus oxychloride .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using crystallography and optimized using density functional theory (DFT). For example, the crystal structure of a related compound was determined to belong to the tetragonal system, and the optimized geometric bond lengths and angles obtained by DFT were compared with X-ray diffraction values . These studies are crucial for understanding the three-dimensional conformation of the molecule, which is important for its biological activity.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including interactions with proteins at the molecular level. Molecular docking studies can reveal how these compounds may exhibit activity by inhibiting specific proteins. For instance, molecular docking studies of a related compound showed potential inhibitory activity against a protein with PDB:3D15 . These interactions are key to the compound's potential as a therapeutic agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, stability, and electronic properties, can be predicted using computational methods. The HOMO and LUMO energies, molecular electrostatic potential (MEP) surface maps, and intermolecular interactions can be analyzed using theoretical calculations at various levels of theory . Additionally, the antimicrobial activity of these compounds can be studied using methods like disk diffusion, and their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can be predicted using tools like Swiss ADME .

Scientific Research Applications

Anti-HIV Activity

Compounds structurally related to N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)-3-methylbenzenesulfonamide have been investigated for their potential anti-HIV activity. For example, a series of similar derivatives were synthesized and tested for their in vitro anti-HIV-1 activity. One such compound demonstrated good anti-HIV-1 activity with a notable effective concentration and weak cytotoxic effects (Brzozowski & Sa̧czewski, 2007).

Development of CCR5 Antagonists

Research into methylbenzenesulfonamide derivatives, closely related to the compound , has been conducted due to their potential as CCR5 antagonists. These antagonists could be used in targeting preparations for the prevention of HIV-1 infection (Cheng De-ju, 2015).

Antimycobacterial Activity

Studies have also been done on derivatives with a benzenesulfonamide moiety for their antimycobacterial properties. Compounds in this category have been screened for activity against Mycobacterium tuberculosis, with some showing significant activity (Ghorab et al., 2017).

Antibacterial Activity

Similar compounds have been synthesized and evaluated for their antibacterial activity. The research indicates variations in antibacterial efficacy based on the structure of the compounds, demonstrating the importance of structural variations in medicinal chemistry (Narayana, Rao & Rao, 2009).

Antitumor Applications

Some derivatives of benzenesulfonamide have been designed and synthesized as potential antitumor agents. These compounds are investigated for their ability to induce apoptosis and autophagy pathways in cancer cells, as well as for their carbonic anhydrase inhibitory effects (Gul et al., 2018).

Mechanism of Action

The mechanism of action of “N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)-3-methylbenzenesulfonamide” would depend on its specific structure and the biological target it interacts with. Some pyrido[4,3-d]pyrimidines have been found to inhibit certain enzymes, such as dihydrofolate reductase (DHFR), and some kinases .

Safety and Hazards

The safety and hazards associated with “N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)-3-methylbenzenesulfonamide” would depend on its specific structure and properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and harm .

Future Directions

The future directions for research on “N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)-3-methylbenzenesulfonamide” could include further studies on its synthesis, properties, and potential applications. Given the biological activity of some pyrido[4,3-d]pyrimidines, it could be of interest in the development of new therapeutic agents .

properties

IUPAC Name

N-[3-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-oxopropyl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-13-3-2-4-15(9-13)25(23,24)20-7-5-17(22)21-8-6-16-14(11-21)10-18-12-19-16/h2-4,9-10,12,20H,5-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIWKAQMBGPLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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